molecular formula C8H7BrO2S B1292102 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide CAS No. 58401-27-7

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide

Cat. No.: B1292102
CAS No.: 58401-27-7
M. Wt: 247.11 g/mol
InChI Key: HQODUVMOQFSMRS-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is a brominated derivative of the benzo[c]thiophene 2,2-dioxide scaffold. The compound features a bicyclic structure comprising a benzene ring fused to a thiophene dioxide moiety, with a bromine substituent at the 4-position of the thiophene ring. The sulfone group (2,2-dioxide) enhances polarity and hydrogen-bonding capacity, while the bromine atom introduces steric and electronic effects that influence molecular interactions.

Properties

IUPAC Name

4-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQODUVMOQFSMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can be achieved through several synthetic routes. One common method involves the bromination of 1,3-dihydro-benzo[C]thiophene 2,2-dioxide using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control reaction conditions precisely. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial production .

Chemical Reactions Analysis

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the parent thiophene compound.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted thiophenes .

Scientific Research Applications

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including as inhibitors of enzymes and receptors.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide involves its interaction with molecular targets through its bromine and dioxide groups. These functional groups can form covalent bonds or non-covalent interactions with target molecules, influencing their activity and function . The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 4-Bromo vs. 5-Bromo Derivatives

A key structural analog is 5-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide (CAS: 351005-12-4), a positional isomer where the bromine occupies the 5-position instead of the 4-position . This minor positional difference alters the spatial orientation of the bromine atom, impacting binding interactions with biological targets. For example:

  • In MAO B inhibition studies, derivatives with a 5-bromothiophene moiety (e.g., compound 9h in ) demonstrated π-alkyl interactions with Ile199 and π-sulfur interactions with Cys172, contributing to an IC₅₀ value of 1.03 ± 0.17 mM .
Table 1: Comparative Analysis of Brominated Derivatives
Compound Bromine Position Key Interactions (MAO B) IC₅₀ (MAO B)
5-Bromo derivative (9h) 5 π-Alkyl (Ile199), π-Sulfur (Cys172) 1.03 mM
4-Bromo derivative 4 Hypothetical: Altered π-interactions Not reported

Role of the Thiophene Dioxide Moiety

The 2,2-dioxide group is critical for hydrogen bonding. In compound 9h , the oxygen atoms form hydrogen bonds with Tyr60, Ser59, and Lys296 residues . This feature is conserved across benzo[c]thiophene dioxide derivatives, suggesting that the sulfone group is indispensable for target engagement, irrespective of bromine positioning.

Substituent Effects: Bromine vs. Other Halogens

  • Bromine : Enhances lipophilicity and polarizability, favoring π-alkyl/π-sulfur interactions (e.g., with Ile199 and Cys172 in MAO B) .
  • Methyl Groups : highlights that methyl substituents contribute to π-interactions, though their impact varies with position .

Non-Brominated Analogues

Non-brominated benzo[c]thiophene dioxides lack the halogen’s steric and electronic contributions, often resulting in weaker enzyme inhibition. For instance, unsubstituted analogs of 9h showed reduced MAO B activity, underscoring bromine’s role in stabilizing target binding .

Research Implications and Limitations

While 5-bromo derivatives have demonstrated measurable MAO B inhibition, data on 4-bromo analogs remain scarce. The existing evidence suggests that bromine positioning directly influences molecular recognition patterns, but further studies are needed to:

  • Synthesize and test 4-bromo derivatives for comparative IC₅₀ values.
  • Explore interactions with other targets (e.g., kinases, GPCRs).
  • Evaluate pharmacokinetic properties, such as solubility and metabolic stability.

Biological Activity

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide (C8H5BrO2S) is a heterocyclic compound notable for its unique structural properties and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an enzyme inhibitor and anti-inflammatory agent.

  • Molecular Formula : C8H5BrO2S
  • Molecular Weight : 247.11 g/mol
  • CAS Number : 58401-27-7

The compound features a bromine atom attached to a dihydro-benzo[C]thiophene ring system, which contributes to its reactivity and biological interactions.

Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in the activation of pro-inflammatory cytokines. This inhibition can potentially lead to reduced inflammation and may have therapeutic implications for diseases characterized by excessive inflammatory responses.

Cellular Effects

In cellular studies, this compound has demonstrated the ability to modulate key signaling pathways. For instance, it influences the NF-kB pathway, which is integral to immune responses and inflammation. By affecting this pathway, this compound can alter cell proliferation and survival rates in various cell types.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the bromine atom enhances its activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

The mechanism through which this compound exerts its effects involves specific binding interactions with target biomolecules. The bromine atom can participate in non-covalent interactions that stabilize the binding with enzyme active sites or receptor sites, thereby inhibiting their activity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines in cultured human macrophages. This suggests a potential role in managing inflammatory diseases.
  • Antimicrobial Research : A comprehensive evaluation of various derivatives showed that modifications on the thiophene ring could lead to enhanced antimicrobial activity. For instance, adding electron-withdrawing groups increased potency against resistant bacterial strains .
  • Comparative Analysis : In comparison with similar compounds such as 4-Chloro-1,3-dihydro-benzo[C]thiophene 2,2-dioxide, the brominated variant exhibited superior reactivity and biological efficacy due to the presence of the bromine atom which enhances electrophilicity .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide, and how can purity be optimized?

  • Methodology : A common approach involves halogenation of the parent thiophene dioxide structure. For example, fluorinated analogs are synthesized using lithium bis(trimethylsilyl)amide (LiHMDS) and anhydrous ZnCl₂ under inert atmospheres (N₂), followed by quenching with electrophilic halogen sources like N-fluorobenzenesulfonimide. Purification via silica gel column chromatography and recrystallization (e.g., dichloromethane/hexane) yields high-purity products. Yield optimization (e.g., 52% in fluorinated analogs) requires controlled stoichiometry and temperature .
  • Data : Typical yields range from 50–70% for halogenated derivatives. Purity >95% is achievable with iterative recrystallization.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F for fluorinated analogs) to assign chemical shifts. For example, ¹H NMR of the parent structure shows aromatic protons at δ 7.3–7.8 ppm, while the ¹³C NMR confirms the sulfone group (C-SO₂ at ~120–130 ppm). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ = 168 for fluorinated analogs). Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, with refinement parameters R < 0.07 .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

  • Data :

  • Solubility : Sparingly soluble in water (2.4 g/L at 25°C), with better solubility in polar aprotic solvents (e.g., DMSO, DMF) .
  • Stability : Decomposes above 280°C; store at 2–8°C in inert atmospheres to prevent bromine loss or sulfone degradation .

Advanced Research Questions

Q. How does pyrolysis of this compound enable trapping of reactive intermediates?

  • Mechanism : Heating above 220°C induces SO₂ extrusion, generating reactive o-quinodimethane intermediates. These can be trapped with dienophiles (e.g., N-phenylmaleimide) to form adducts (e.g., endo/exo isomers). Kinetic studies show that acetic anhydride as a solvent enhances adduct yields (86%) by stabilizing intermediates .
  • Application : Useful for synthesizing benzocyclobutene derivatives or functionalized aromatic systems .

Q. What computational strategies are used to predict the pharmacological activity of thiophene dioxide derivatives?

  • Methodology : Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with targets like monoamine oxidase (MAO). For MAO-A inhibitors, key interactions include hydrogen bonds between the sulfone group and Tyr69/Ala68 residues, π-π stacking with Phe208/Phe352, and halogen bonds (Br/Cl) with hydrophobic pockets. MD simulations (100 ns) validate binding stability .

Q. How can catalytic applications of this compound be optimized in materials science?

  • Case Study : In TiO₂/SiO₂ nanocomposites, sulfone groups enhance oxidative desulfurization (ODS) of fuels. Optimal performance (99% sulfur removal) is achieved at 60°C with H₂O₂ as an oxidant. Kinetic studies reveal a first-order dependence on sulfone concentration .

Q. What experimental precautions are critical for handling air-sensitive intermediates in its synthesis?

  • Protocol : Use Schlenk lines for moisture-sensitive steps (e.g., LiHMDS reactions). Monitor reaction progress via TLC under N₂. Quench excess reagents with degassed solvents to prevent bromine displacement by ambient moisture .

Contradictions and Mitigation

  • Yield Discrepancies : Lower yields (e.g., 52% vs. 70%) may arise from competing side reactions (e.g., bromine displacement). Mitigate by optimizing electrophile addition rates and using excess ZnCl₂ as a Lewis acid .
  • Pharmacological Activity Variability : Substituent position (e.g., 5-Bromo vs. 3-Chloro) alters MAO-B inhibition (IC₅₀: 1.03 μM vs. 0.04 μM). Computational screening pre-synthesis can prioritize high-activity analogs .

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